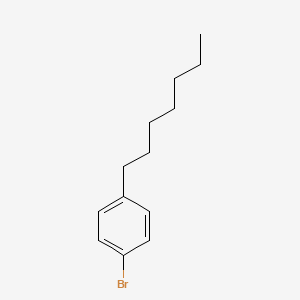
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, also known as 1-BTFEB, is a synthetic compound that has been used in various scientific research applications. It is a colorless, volatile liquid with a low boiling point and a high vapor pressure. It is commonly used as a solvent in organic synthesis and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Organometallic Synthesis and Reactivity:
- 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has shown versatility as a starting material in organometallic synthesis. It facilitates the preparation of various intermediates essential in synthetic organic chemistry (Porwisiak & Schlosser, 1996).
Material Synthesis and Properties:
- The synthesis of 1-bromo-4-(2,2-diphenylvinyl) benzene, a compound structurally related to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, has been studied for its unique photoluminescence properties, indicating potential applications in materials science (Liang Zuo-qi, 2015).
Crystallography and Structural Analysis:
- Research on crystal structures of similar bromo-substituted benzene derivatives, like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, has revealed insights into supramolecular features such as hydrogen bonding and π–π interactions, which are crucial in understanding molecular interactions (Stein, Hoffmann & Fröba, 2015).
Chemical Reaction Pathways:
- Studies on related bromo-trifluoromethyl benzene derivatives have explored their reactivity and regioselectivity in various chemical reactions, offering insights into the manipulation of chemical structures for specific outcomes (Mongin, Desponds & Schlosser, 1996).
Advanced Synthesis Techniques:
- Research has been conducted on the synthesis of complex molecules starting from bromo-substituted benzenes, demonstrating the compound's utility in constructing more intricate chemical structures. This includes the creation of compounds with specific electronic or steric properties (Rathore, Burns & Deselnicu, 2001).
Safety and Hazards
The safety information available indicates that this compound is an irritant. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Orientations Futures
While specific future directions for this compound are not mentioned in the sources, the use of polyfluoroalkoxy-substituted bromobenzenes in the direct arylation of heteroarenes using palladium catalysis has been explored . This suggests potential future research directions in the development of new synthetic methods involving these types of compounds.
Mécanisme D'action
Target of Action
This compound is often used in chemical synthesis
Action Environment
The action, efficacy, and stability of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene can be influenced by various environmental factors. For instance, it is recommended to be stored at ambient temperature .
Propriétés
IUPAC Name |
1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSEHUUSPUFTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)






![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)






